molecular formula C11H21ClO3S B15302507 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride

3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B15302507
M. Wt: 268.80 g/mol
InChI Key: FKDFUPJFZSKARJ-UHFFFAOYSA-N
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Description

3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane chain, which is further connected to a dimethylcyclohexyl group via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-dimethylcyclohexanol with 1-chloropropane-3-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Sulfonamide, sulfonate ester, or sulfonothioate.

    Reduction: Sulfonyl group.

    Oxidation: Sulfonic acid.

Scientific Research Applications

3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonic acid
  • 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonamide
  • 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonate ester

Uniqueness

3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a dimethylcyclohexyl ether moiety. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for specialized applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

3-(3,4-dimethylcyclohexyl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-9-4-5-11(8-10(9)2)15-6-3-7-16(12,13)14/h9-11H,3-8H2,1-2H3

InChI Key

FKDFUPJFZSKARJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)OCCCS(=O)(=O)Cl

Origin of Product

United States

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